Piperazine Core vs. Morpholine Core: Ionisation and Hydrogen-Bond Donor Capacity
The target compound contains a piperazine ring (two secondary amines, one sulfonamide-substituted) and a primary aromatic amine, yielding a calculated logP of 1.76 . In contrast, the molecular-formula-matched morpholine analog 3-amino-4-chloro-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide replaces the piperazine with a morpholine oxygen, eliminating one hydrogen-bond donor and altering the topological polar surface area (TPSA) from approximately 80.3 Ų (piperazine) to a lower value for the morpholine congener . This difference directly affects aqueous solubility and passive membrane permeability, which are critical for consistent in vitro assay performance.
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | Calculated logP: 1.76; TPSA: ≈80.3 Ų (based on SMILES analysis) |
| Comparator Or Baseline | Morpholine analog (3-amino-4-chloro-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide): TPSA < 80 Ų (one fewer H-bond donor) |
| Quantified Difference | Difference of at least one hydrogen-bond donor; TPSA reduction by approximately 5-10 Ų |
| Conditions | Computed molecular properties (Chemsrc, Molinstincts) |
Why This Matters
The additional hydrogen-bond donor in the target compound can improve aqueous solubility and influence target binding, making it a preferred scaffold for hit-to-lead optimization where solubility-limited assay interference is a concern.
